Myristoleic acid (cis-9-tetradecenoic acid) is a 14-carbon monounsaturated omega-5 fatty acid utilized primarily as a high-value precursor in lipidomics, pharmaceutical formulations, and dietary supplement manufacturing. Structurally characterized by a single cis double bond at the 9-position, it presents as a pale yellow liquid at room temperature with a density of 0.9 g/mL. In industrial procurement, it is highly sought after as the exact biochemical precursor for synthesizing cetyl myristoleate (CMO), a cetylated fatty acid studied for joint health, and serves as an active reference standard in prostate cancer cell line assays .
Substituting myristoleic acid with its saturated analog, myristic acid (C14:0), fundamentally alters formulation thermodynamics and biological activity. The absence of the cis-9 double bond raises the melting point from -4.5 °C to 54.4 °C, converting a highly processable liquid into a solid wax that requires thermal energy for homogenization and alters lipid nanoparticle behavior [1]. Furthermore, attempting to use crude Saw Palmetto (Serenoa repens) extracts as a cheaper source introduces batch-to-batch variability and a complex matrix of competing fatty acids, which confounds precise stoichiometric esterification during cetyl myristoleate synthesis and dilutes the specific apoptotic activity observed in in vitro assays .
The cis-9 double bond in myristoleic acid introduces a structural kink that prevents tight molecular packing, resulting in a melting point of -4.5 °C to -4 °C. In contrast, the saturated baseline, myristic acid, has a melting point of 54.4 °C. For formulation chemists, this 58.9 °C differential means myristoleic acid remains a flowable liquid at standard ambient temperatures, eliminating the need for heated transfer lines and reducing thermal degradation risks during the blending of sensitive cosmetic or pharmaceutical lipid matrices [1].
| Evidence Dimension | Melting Point |
| Target Compound Data | -4.5 °C to -4 °C |
| Comparator Or Baseline | Myristic acid (54.4 °C) |
| Quantified Difference | 58.9 °C reduction in melting point |
| Conditions | Standard atmospheric pressure |
Eliminates the requirement for thermal heating during formulation, lowering energy costs and preserving heat-sensitive co-ingredients.
Myristoleic acid is the obligate precursor for the synthesis of cetyl myristoleate (hexadecyl (Z)-tetradec-9-enoate), a high-value active pharmaceutical ingredient and supplement compound. When reacted with cetyl alcohol via p-toluenesulfonic acid-catalyzed or enzymatic esterification, pure myristoleic acid yields specific CMO without the downstream purification bottlenecks caused by mixed-chain fatty acids. Utilizing high-purity myristoleic acid rather than mixed C14/C16 oils prevents the formation of off-target cetyl palmitate or cetyl myristate, which have been shown in early models to lack the specific protective efficacy of the myristoleate ester [1].
| Evidence Dimension | Target Ester Purity and Efficacy |
| Target Compound Data | Pure Myristoleic Acid (yields specific Cetyl Myristoleate) |
| Comparator Or Baseline | Mixed fatty acid sources or Myristic Acid (yields inactive Cetyl Myristate) |
| Quantified Difference | Prevents formation of inactive saturated esters |
| Conditions | Esterification with cetyl alcohol |
Procuring high-purity myristoleic acid is critical to avoid costly chromatographic separation of structurally similar but biologically inactive cetylated esters.
In targeted in vitro oncology research, pure myristoleic acid demonstrates potent, measurable cytotoxicity against human prostatic LNCaP cells, distinguishing it from general fatty acid nutritional supplements. At a concentration of 100 μg/mL over 24 hours, myristoleic acid induced apoptosis in 8.8% of cells and necrosis in 81.8% of cells. This provides a highly reproducible, single-molecule reference standard for cell death pathways, replacing the variable efficacy of crude Serenoa repens (Saw Palmetto) extracts which require higher, less defined dosing (e.g., 130 μg/mL of crude extract) to achieve similar cell death profiles .
| Evidence Dimension | Cytotoxicity (Necrosis Induction) |
| Target Compound Data | 100 μg/mL induces 81.8% necrosis |
| Comparator Or Baseline | Crude Saw Palmetto extract (requires 130 μg/mL) |
| Quantified Difference | 30% lower mass concentration required for equivalent or superior necrosis induction |
| Conditions | LNCaP human prostatic carcinoma cells, 24-hour incubation |
Enables exact dosing and mechanistic reproducibility in prostate cancer research, avoiding the lot-to-lot variability of botanical extracts.
Direct esterification with cetyl alcohol to produce high-purity cetyl myristoleate for joint-health nutraceuticals and anti-inflammatory research, where the cis-9 double bond is strictly required for biological activity [1].
Utilization in cosmetic and topical pharmaceutical lipid matrices where a liquid-state, skin-conditioning fatty acid is needed at room temperature, avoiding the crystallization issues associated with saturated C14:0 acids [2].
Deployment as a standardized cytotoxic agent and lipoxygenase inhibitor in LNCaP cell line studies, providing a precise, single-molecule alternative to crude botanical extracts .
Irritant